molecular formula C15H8ClFN4O3S B2583068 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide CAS No. 391227-42-2

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2583068
CAS No.: 391227-42-2
M. Wt: 378.76
InChI Key: WPLRNIGKJRNPGP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core linked to a nitro-substituted benzamide moiety. Its structure includes a 4-fluorophenyl group at position 5 of the thiadiazole ring and a 2-chloro-5-nitrobenzamide substituent at position 2. Thiadiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, with structural variations dictating specificity and potency .

Properties

IUPAC Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4O3S/c16-12-6-5-10(21(23)24)7-11(12)13(22)18-15-20-19-14(25-15)8-1-3-9(17)4-2-8/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLRNIGKJRNPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then acylated using thionyl chloride to produce 2-chloro-5-nitrobenzoyl chloride. The final step involves the reaction of this intermediate with 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The thiadiazole ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds containing the thiadiazole moiety have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of thiadiazoles, including 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide, demonstrate activity against various bacterial strains. A study highlighted the synthesis of similar compounds that showed promising results against resistant bacterial strains, indicating potential for further development as antimicrobial agents .
  • Cancer Therapy :
    • The compound has shown potential in cancer therapy through its action on specific molecular targets. For instance, benzamide derivatives have been explored as RET kinase inhibitors, which are relevant in the treatment of certain cancers. The presence of the thiadiazole ring in such compounds may enhance their efficacy as inhibitors .
  • Diabetes Management :
    • Recent studies have focused on the inhibition of enzymes related to diabetes, such as α-glucosidase and α-amylase. Compounds similar to this compound have been evaluated for their inhibitory effects on these enzymes, showing promise as antidiabetic agents through molecular docking studies .

Agricultural Applications

  • Pesticide Development :
    • The structural features of this compound suggest potential use as a pesticide or herbicide. Compounds with similar structures have been investigated for their ability to inhibit plant pathogens and pests effectively .

Data Table: Summary of Biological Activities

Activity Compound Outcome
AntimicrobialThis compoundSignificant activity against resistant strains
Cancer TreatmentBenzamide derivatives (including thiadiazoles)Inhibition of RET kinase
Diabetes ManagementSimilar thiadiazole compoundsInhibition of α-glucosidase and α-amylase
Pesticide PotentialStructural analogsEffective against plant pathogens

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The structure of this compound aligns with these findings, suggesting it could be developed further as an antimicrobial agent .
  • RET Kinase Inhibition Research :
    • In a study exploring novel RET kinase inhibitors, compounds similar to this compound were synthesized and tested for their ability to inhibit cell proliferation driven by RET mutations. The results indicated that these compounds could serve as leads for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide (hereafter Compound A ) with structurally or functionally related thiadiazole derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Key Differences from Compound A Reference ID
K401-2601 : 2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide Dual thiadiazole cores connected via sulfanyl-carbamoylmethyl bridge Not explicitly reported (screening compound) More complex structure with two thiadiazole rings; lacks 4-fluorophenyl group
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Chlorobenzylidene and 4-methylphenyl substituents Insecticidal, fungicidal Replaces nitrobenzamide with an imine group; lacks fluorine substitution
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Dichlorophenyl and difluorobenzamide groups Antimicrobial (inferred from structural analogs) Contains dichlorophenyl instead of 4-fluorophenyl; dual fluorine atoms on benzamide
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Methoxy-methylphenyl and nitrobenzamide groups Anticancer (ZINC01518590) Thiazole core instead of thiadiazole; methoxy group alters solubility
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4-Fluorophenyl with acetylated dihydrothiadiazole Not explicitly reported Reduced aromaticity in thiadiazole ring; lacks nitro group

Key Findings from Comparative Analysis

Role of the Nitro Group :

  • Compound A’s nitrobenzamide moiety is critical for electrophilic interactions, analogous to nitazoxanide derivatives, which inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via nitro group reduction . In contrast, compounds lacking nitro substituents (e.g., N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide ) may exhibit altered target specificity .

Fluorophenyl vs. Chlorophenyl Substitutions :

  • The 4-fluorophenyl group in Compound A enhances metabolic stability compared to dichlorophenyl analogs (e.g., N-{N-[5-(2,4-Dichlorophenyl)-...} ) but may reduce hydrophobic interactions in certain targets .

Thiadiazole vs. Thiazole Cores :

  • Thiadiazole derivatives (e.g., Compound A) generally exhibit broader bioactivity than thiazole-based analogs (e.g., 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-... ), likely due to increased electron-deficient character favoring DNA intercalation or enzyme inhibition .

Synthetic Pathways :

  • Compound A can be synthesized via POCl3-mediated cyclization, similar to methods for 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine . The nitro group may be introduced via nitration of a precursor benzamide.

Biological Activity Trends :

  • Thiadiazoles with nitro and fluorophenyl groups (e.g., Compound A) are associated with anticancer and antimicrobial activities, whereas Schiff base derivatives (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ) show selective cytotoxicity toward breast cancer cells (IC50 = 1.28 μg/mL) .

Biological Activity

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C10H7ClFN3OS
  • Molecular Weight : 306.14 g/mol
  • CAS Number : 1105192-71-9

Synthesis

The synthesis of this compound typically involves:

  • Formation of an Intermediate : Reaction of 4-fluoroaniline with thiocarbonyl diimidazole to produce 4-fluorophenylthiourea.
  • Cyclization : The intermediate undergoes cyclization with chloroacetyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the nitro group and halogens in the structure enhances their effectiveness against various pathogens. In vitro studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activities. The compound may exert its effects by inhibiting specific enzymes or pathways critical for cancer cell survival. For example, some studies have reported that similar compounds can inhibit BRAF(V600E) and EGFR pathways, which are vital in many cancers .

The proposed mechanism of action includes:

  • Enzyme Inhibition : The compound may interact with enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.
  • Receptor Interaction : It may bind to receptors on the surface of pathogens or cancer cells, disrupting their function .

Case Studies

  • Antimicrobial Studies : A series of experiments demonstrated that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In a study involving various cancer cell lines, compounds with similar structures showed IC50 values in the micromolar range against breast and lung cancer cells, indicating promising anticancer potential .

Comparative Analysis

The biological activity of this compound can be compared with other thiadiazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
Compound AModerateHighEnzyme inhibition
Compound BHighModerateReceptor interaction
Current Compound High High Dual inhibition

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